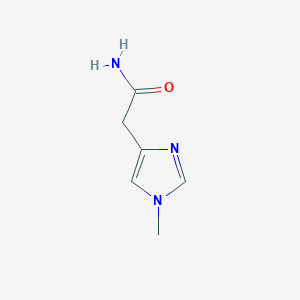
2-(1-Methyl-1H-imidazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-imidazol-4-yl)acetamide is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetamide typically involves the methylation of 1-methylimidazole followed by an oxidation reaction. One common method includes the use of methyl iodide as the methylating agent and an oxidizing agent such as hydrogen peroxide or potassium permanganate to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylic acids, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(1-Methyl-1H-imidazol-4-yl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(1-Methyl-1H-imidazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetamide, known for its use in various chemical reactions.
2-Methylimidazole: Another imidazole derivative with similar chemical properties but different biological activities.
4-Methylimidazole: Known for its role in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various research fields .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-(1-methylimidazol-4-yl)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-9-3-5(8-4-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
Clé InChI |
UGFNVYQSXJZXBK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


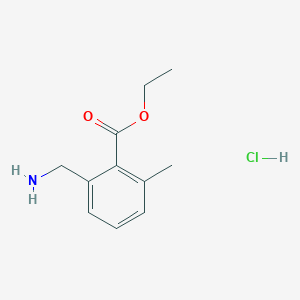

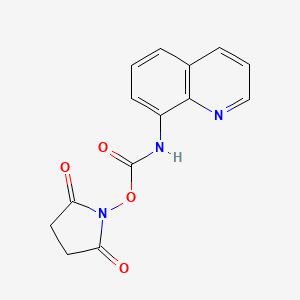
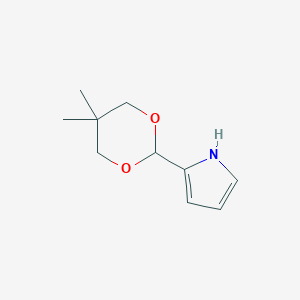

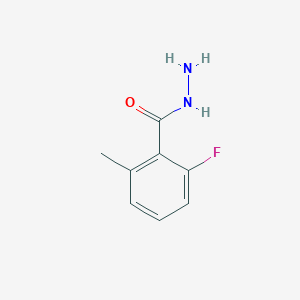
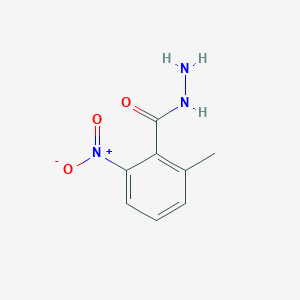

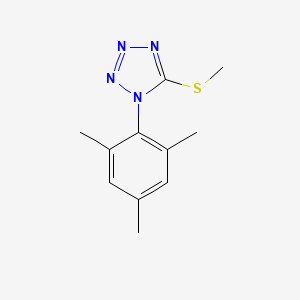
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)
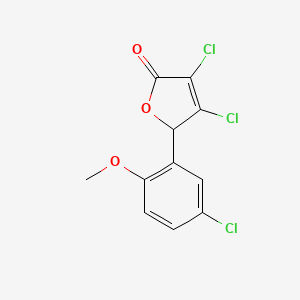

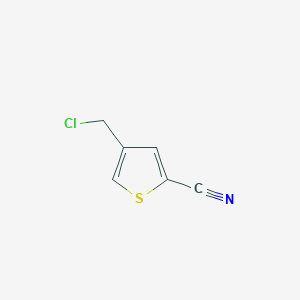
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
